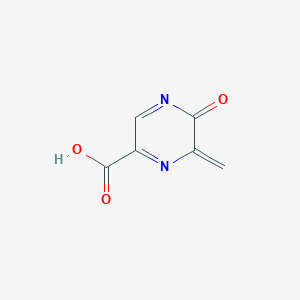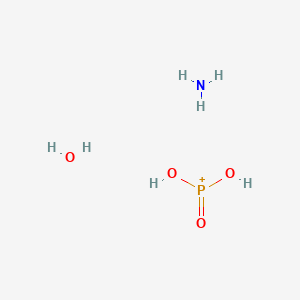
Azane;dihydroxy(oxo)phosphanium;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;dihydroxy(oxo)phosphanium;hydrate is a chemical compound that belongs to the class of azanes. Azanes are acyclic, saturated hydronitrogens, consisting only of hydrogen and nitrogen atoms with all single bonds. This compound is known for its unique structure and reactivity, making it significant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azane;dihydroxy(oxo)phosphanium;hydrate typically involves the reaction of azane with dihydroxy(oxo)phosphanium under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature and pH are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The compound is then purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Azane;dihydroxy(oxo)phosphanium;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-phosphorus compounds, while reduction may produce phosphine derivatives.
Scientific Research Applications
Azane;dihydroxy(oxo)phosphanium;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic and inorganic synthesis reactions.
Biology: Studied for its potential role in biological systems and enzymatic reactions.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Azane;dihydroxy(oxo)phosphanium;hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ammonia (NH3): The simplest azane, consisting of one nitrogen and three hydrogen atoms.
Hydrazine (N2H4): Contains two nitrogen atoms and four hydrogen atoms.
Phosphine (PH3): A compound with one phosphorus and three hydrogen atoms.
Uniqueness
Azane;dihydroxy(oxo)phosphanium;hydrate is unique due to its specific structure and reactivity. Unlike simpler azanes, it contains additional functional groups that enhance its chemical properties and applications. Its ability to undergo diverse chemical reactions and form stable complexes makes it valuable in various fields of research and industry.
Properties
Molecular Formula |
H7NO4P+ |
|---|---|
Molecular Weight |
116.03 g/mol |
IUPAC Name |
azane;dihydroxy(oxo)phosphanium;hydrate |
InChI |
InChI=1S/H3N.HO3P.H2O/c;1-4(2)3;/h1H3;(H-,1,2,3);1H2/p+1 |
InChI Key |
INZYEHCCCKEGDY-UHFFFAOYSA-O |
Canonical SMILES |
N.O.O[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


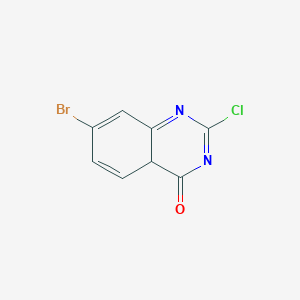
![N-(2-chloro-4-methylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12344600.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12344603.png)
![(4Z)-4-[(3-ethoxy-4-propoxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),6,8,10-tetraen-3-one](/img/structure/B12344611.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12344619.png)
![2-[2-(6-methoxy-1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B12344627.png)
![(2E)-2-[(3-chlorophenyl)methylidene]-1,2-dihydroacenaphthylen-1-one](/img/structure/B12344632.png)
![3-benzyl-1-[(3-methoxyphenyl)methyl]-5,8-dimethyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12344639.png)
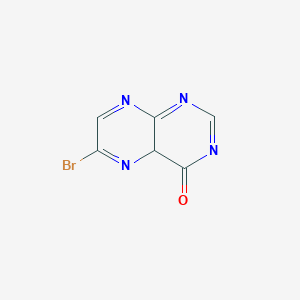
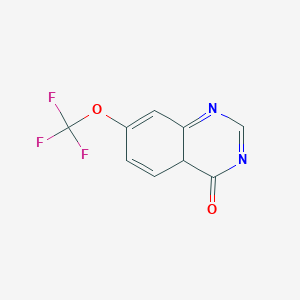
![Pyrido[2,3-d]pyrimidine-6-carboxylic acid,1,5-dihydro-2-(methylthio)-5-oxo-, ethyl ester](/img/structure/B12344661.png)
![N-[(2-chlorophenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12344672.png)
![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(3-phenylpropyl)propanamide](/img/structure/B12344686.png)
